molecular formula C26H36N6O2.2HCl B1150241 N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride

Cat. No.: B1150241
M. Wt: 537.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride is a potent, reversible kinase inhibitor specifically targeting TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). It is a derivative of BX795 and is known for its ability to inhibit the phosphorylation of interferon regulatory factor 3 (IRF3), thereby blocking the expression of interferon-stimulated genes . Additionally, this compound is a highly potent inhibitor of ULK1, a key component of the autophagy pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride is synthesized through a series of chemical reactions involving the derivatization of BX795. The compound is provided as a dried powder and can be resuspended in endotoxin-free water to prepare stock solutions . The preparation of stock solutions involves adding 1 ml of endotoxin-free water to 10 mg of this compound, which can then be stored at -20 °C .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar chemical routes as those used in laboratory settings. The compound is produced under stringent quality control measures to ensure high purity (≥95%) and the absence of bacterial contamination .

Chemical Reactions Analysis

Types of Reactions

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include phosphorylated and non-phosphorylated forms of IRF3 and other related proteins involved in the autophagy pathway .

Mechanism of Action

Properties

Molecular Formula

C26H36N6O2.2HCl

Molecular Weight

537.52

IUPAC Name

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride

InChI

InChI=1S/C26H36N6O2.2ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);2*1H

SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5.Cl.Cl

Synonyms

N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride

Origin of Product

United States

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